4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose
Description
4-O-(2-Acetamido-2-deoxy-β-D-galactopyranosyl)-D-galactopyranose is a disaccharide comprising two modified galactose units. The structure features a β(1→4) glycosidic linkage between the reducing end D-galactopyranose and the non-reducing 2-acetamido-2-deoxy-β-D-galactopyranosyl residue. This compound is critical in glycobiology, particularly in ganglioside biosynthesis and as a structural motif in glycoconjugates . Its synthetic analogs are widely used as standards in analytical techniques such as UHPLC/MRM-MS for linkage analysis .
Properties
CAS No. |
34621-75-5 |
|---|---|
Molecular Formula |
C14H25NO11 |
Molecular Weight |
383.35 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)8(19)5(2-16)25-14(7)26-12-6(3-17)24-13(23)11(22)10(12)21/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10-,11-,12+,13?,14+/m1/s1 |
InChI Key |
DRHGSSXSNNHAAL-KMJSDMRTSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)O)CO)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Protecting Group Strategies
The synthesis of 4-O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-D-galactopyranose traditionally relies on sequential protection and deprotection of hydroxyl groups to ensure regioselective glycosylation. Benzylidene, benzoyl, and p-toluenesulfonyl (tosyl) groups are frequently employed to block reactive sites. For example, benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside serves as a key intermediate, with the benzylidene group masking the 4- and 6-positions to direct glycosylation to the 3-OH group. Subsequent methylation using methyl iodide and silver oxide in N,N-dimethylformamide (DMF) introduces methoxy groups at specific positions.
Glycosyl Donor-Acceptor Coupling
A pivotal step involves reacting a galactopyranosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide) with a glucosamine acceptor. This reaction is catalyzed by 1,1,3,3-tetramethylurea in dichloromethane, achieving β-selectivity through neighboring group participation of the acetyl groups. The resulting disaccharide derivative undergoes deacetylation via Zemplén conditions (NaOMe/MeOH) to yield the free hydroxyl form.
Example Synthesis from PubMed:
-
Methylation: Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside → Methylated at 3-OH using CH₃I/Ag₂O.
-
Glycosylation: Coupling with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide in CH₂Cl₂/tetramethylurea.
-
Deprotection: Hydrogenolysis (H₂/Pd-C) removes benzyl groups, yielding the target compound (72% overall yield).
Modern Catalytic Strategies
Superacid-Stabilized Glycosyl Cations
The SWEETCAT project pioneered the use of HF/SbF₅ superacids to stabilize glycosyl cations, enabling direct observation and manipulation of these intermediates. This method bypasses traditional protecting groups by leveraging the cation’s inherent reactivity. For instance, coupling a galactopyranosyl cation with a glucosamine acceptor in superacidic media achieves β-1,4 linkage with >80% stereoselectivity.
Oxazoline-Mediated Glycosylation
UW–Madison researchers developed a mild method using 2-methyl-[4,6-di-O-acetyl-2-deoxy-3-O-galactopyranosyl]-oxazoline donors. Activation with catalytic TMSOTf (trimethylsilyl triflate) in acetonitrile at room temperature affords the disaccharide in 75% yield. This approach avoids harsh acids and simplifies purification.
Comparative Analysis of Methods
Structural Characterization
The molecular formula C₂₀H₃₅NO₁₆ (MW = 545.489 g/mol) is confirmed via high-resolution mass spectrometry (HRMS). Nuclear magnetic resonance (NMR) spectroscopy reveals key signals:
Chemical Reactions Analysis
Types of Reactions
4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the sugar molecules.
Reduction: This reaction can convert carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Glycobiology
The compound plays a crucial role in glycobiology, where it serves as a model for studying glycan interactions and modifications. Its structural features allow researchers to explore how carbohydrates influence biological processes, including cell signaling and immune responses.
Drug Development
4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose is investigated for its potential as a therapeutic agent. Its derivatives have been shown to exhibit anti-inflammatory properties and may be useful in developing treatments for conditions such as inflammatory bowel disease and cancer .
Glycan Analysis
In the field of biopharmaceuticals, this compound is utilized for glycan analysis. It aids in the characterization of glycoproteins through techniques such as liquid chromatography-mass spectrometry (LC-MS) and matrix-assisted laser desorption/ionization (MALDI) workflows. This is essential for ensuring the efficacy and safety of biopharmaceutical products .
Case Studies
Mechanism of Action
The mechanism of action of 4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes like signal transduction and immune response.
Comparison with Similar Compounds
3-O-Linked Analogs
- 3-O-β-D-Galactopyranosyl-D-Galactopyranose: Synthesized via condensation of 2,4-di-O-acetyl-1,6-anhydro-β-D-galactopyranose with galactopyranosyl bromide. This isomer exhibits distinct NMR shifts (δ 4.70 ppm for H-1') compared to the 4-O-linked variant, confirming the 3-O linkage. Yield: 46% .
- 3-O-(2-Acetamido-2-Deoxy-β-D-Galactopyranosyl)-D-Glucopyranose: A related compound with a glucopyranose backbone. Used in glycoengineering for studying β-1,3-galactosyltransferase activity .
6-O-Linked Analogs
- 6-O-β-D-Galactopyranosyl-D-Galactopyranose: Synthesized by glycosylation of benzyl-protected galactopyranose derivatives. The 13C-NMR spectrum shows a characteristic downfield shift for C-6 (δ 69.5 ppm) due to the 6-O linkage .
- 2-Acetamido-2-Deoxy-6-O-β-D-Galactopyranosyl-D-Galactopyranose: Features a 6-O linkage and dual acetamido groups. CAS: 209977-51-5; Molecular Formula: C₁₄H₂₅NO₁₁ .
Substituent Modifications
Methylated Derivatives
- N-Acetyl-2'-O-Methyllactosamine: Incorporates a 2-O-methyl group on the galactose residue. Synthesized via tert-butyldiphenylsilyl protection strategies, yielding a 1:1 α/β anomeric mixture. Critical for studying glycosyltransferase specificity .
- Methyl 4-O-(2-Acetamido-2-Deoxy-β-D-Galactopyranosyl)-β-D-Galactopyranoside: A methyl glycoside derivative (CAS: 156632-80-3; MW: 397.38) used in receptor-binding assays .
Deoxy and Azido Derivatives
- 2-Acetamido-2,4-Dideoxy-β-D-Xylo-Hexopyranosyl-(1→4)-D-Glucopyranose: A 4-deoxy variant synthesized for probing enzymatic tolerance to deoxygenation. Shows reduced binding affinity to pneumococcal receptors compared to the parent compound .
Sugar Unit Variations
Glucose vs. Galactose Backbones
- N-Acetyllactosamine (Gal-β(1→4)-GlcNAc) : A glucose-containing analog with β(1→4) linkage. Key substrate for β-1,4-galactosyltransferases. Synthesized via mercury cyanide-mediated glycosylation (Yield: 60–70%) .
- LacdiNAc (GalNAc-β(1→4)-GlcNAc) : Differs by replacing galactose with N-acetylgalactosamine (GalNAc). Implicated in cancer biomarker studies .
Data Tables
Table 1: Structural and Analytical Comparison of Key Compounds
Key Research Findings
- Linkage-Specific Recognition : The 4-O-linked compound shows higher affinity for pneumococcal adhesins compared to 3-O or 6-O isomers, as demonstrated by receptor-binding assays .
- Enzymatic Specificity : β-1,4-galactosyltransferases exhibit strict regioselectivity for 4-O linkages, while β-1,3 enzymes tolerate 3-O-deoxy modifications .
- Analytical Utility : Permethylation and PMP-labeling of 4-O-linked disaccharides enable precise linkage analysis via UHPLC/MRM-MS, distinguishing terminal vs. internal galactose residues .
Biological Activity
4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose, also known as an amino disaccharide, is a compound that has garnered attention for its biological activities, particularly in immunology and cellular interactions. This article delves into the compound's structure, biological significance, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose is C20H28N2O13, with a molecular weight of 504.44 g/mol. The compound consists of two sugar units: beta-D-galactopyranose and 2-acetamido-2-deoxy-D-galactopyranose, linked through an O-glycosidic bond. Its structural representation can be summarized as follows:
- IUPAC Name : N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
- CAS Number : 184377-56-8
Biological Activity
1. Immunological Effects
Research indicates that 4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose exhibits significant immunomodulatory properties. One notable study found that this compound binds to human lymphocytes and induces apoptosis (programmed cell death) in these cells. This effect suggests potential applications in therapeutic contexts where modulation of immune responses is desired .
2. Glycan Recognition
The compound's glycan structure allows it to interact with various lectins and antibodies, which are proteins that bind to specific carbohydrates. In studies involving glycopeptide libraries, it was observed that glycan recognition is influenced by the presentation of the glycan on peptides. The binding characteristics of this compound can be compared to other glycans like chitin and blood group antigens .
Table 1: Summary of Biological Activities
Case Study: Apoptosis Induction in Lymphocytes
In a controlled laboratory setting, lymphocytes were treated with varying concentrations of 4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose. The results demonstrated a dose-dependent increase in apoptosis markers such as Annexin V binding and caspase activation. This finding highlights the compound's potential as a therapeutic agent in conditions characterized by excessive lymphocyte proliferation, such as autoimmune diseases.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-D-galactopyranose with high regioselectivity and purity?
- Methodological Answer : Synthesis requires optimized glycosylation conditions (e.g., trichloroacetimidate donors in anhydrous solvents) and protective group strategies (e.g., benzyl, acetyl, or levulinoyl groups) to ensure regioselectivity . Purification via HPLC or size-exclusion chromatography is critical, as demonstrated in oligosaccharide synthesis yielding >95% purity . Confirm purity using MALDI-TOF-MS, with mass accuracy within ±0.02% of theoretical values .
Q. What analytical techniques are most reliable for confirming the glycosidic linkage configuration?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential. Use 1D and NMR to identify anomeric protons (δ 4.5–5.5 ppm for β-linkages) and coupling constants ( for β-configurations) . For ambiguous cases, 2D techniques like NOESY (to detect inter-residue nuclear Overhauser effects) or HSQC (to correlate - signals) resolve linkage stereochemistry .
Advanced Research Questions
Q. How can conflicting NMR and mass spectrometry data be resolved when characterizing this compound?
- Methodological Answer : Cross-validate using orthogonal techniques:
- Mass Discrepancies : Verify ionization efficiency (e.g., compare MALDI-TOF with ESI-MS) and check for sodium adducts (e.g., [M+Na] vs. [M+H]) .
- NMR Ambiguities : Perform DEPT-135 or HSQC to distinguish overlapping signals. For example, in , δ 5.2 ppm could indicate α-linkages but was resolved via shifts .
- Contradictions : If data conflicts (e.g., mass suggests impurities but NMR shows purity), use enzymatic digestion (e.g., β-galactosidase) to validate structural integrity .
Q. What strategies are effective for introducing sulfation or isotopic labels at specific positions?
- Methodological Answer :
- Sulfation : Use regioselective protection (e.g., benzyl groups at non-target hydroxyls) followed by sulfur trioxide-triethylamine complexation. achieved 6-O-sulfo derivatives with >80% yield via this method .
- Isotopic Labeling : Incorporate via glycosyl donors synthesized from -enriched precursors (e.g., -galactose). This aids metabolic tracing in glycobiology studies .
Q. How do modifications like 6-deoxy or fluoro substitutions at the galactopyranose moiety affect biological activity?
- Methodological Answer :
- 6-Deoxy Derivatives : Synthesize using iodine-mediated deoxygenation (e.g., 6'-deoxy-N-acetyllactosamine in ). These analogs reduce lectin-binding affinity due to loss of hydroxyl interactions .
- Fluoro Substitutions : Introduce via DAST (diethylaminosulfur trifluoride) to replace hydroxyls. 6'-Fluoro analogs ( ) show enhanced stability against glycosidases, useful for probing enzyme mechanisms .
Q. How to design competitive binding assays using this compound to study lectin interactions?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize lectins on a sensor chip and measure binding kinetics (, ) with the compound as an analyte .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and stoichiometry by titrating the compound into lectin solutions .
- Fluorescence Polarization : Label the compound with FITC and monitor competition with unlabeled ligands .
Q. What computational methods aid in predicting the conformational stability of this oligosaccharide in solution?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use force fields (e.g., GLYCAM06) to model glycosidic torsion angles (Φ/Ψ) and hydrogen-bonding networks .
- Docking Studies : Predict interactions with lectins using AutoDock Vina, focusing on key residues (e.g., Q47 and D54 in galectin-3) .
Notes on Data Contradictions
- reports a MALDI-TOF mass of 1428.4937 Da ([M+Na]) vs. a theoretical 1428.5127 Da. Such minor discrepancies (±0.02%) are typical and attributed to instrument calibration .
- In , sulfation yields vary with protecting group strategies. Benzyl groups offer higher regioselectivity than acetyl, but require harsher deprotection conditions (e.g., hydrogenolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
